molecular formula C21H40N8O7S B12586818 Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine CAS No. 583819-50-5

Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine

Cat. No.: B12586818
CAS No.: 583819-50-5
M. Wt: 548.7 g/mol
InChI Key: LLNRHPWCVNQRKG-KKUMJFAQSA-N
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Description

Primary Sequence Analysis and Molecular Topology

The hexapeptide’s primary structure is defined by the sequence Gly-Gly-Lys-Lys-Gly-Cys , with L-configuration preserved at all chiral centers. The molecular formula, C$${21}$$H$${40}$$N$$8$$O$$7$$S , corresponds to a molecular weight of 548.27 g/mol . The sequence begins with two consecutive glycine residues, followed by two lysine residues, another glycine, and terminates with a cysteine.

Key structural features include:

  • Backbone flexibility : The high glycine content (three out of six residues) introduces conformational plasticity due to glycine’s lack of a side chain, enabling rotation around the N-C$$_\alpha$$ bond.
  • Charged residues : The two lysine residues contribute primary amine groups (pK$$_\text{a}$$ ≈ 10.5), rendering the peptide positively charged at physiological pH.
  • Thiol functionality : The terminal cysteine includes a reactive sulfhydryl group (-SH) capable of disulfide bond formation or metal coordination.

The SMILES notation (SCC@@HNC(CNC(=O)C@HNC(=O)C@HNC(=O)CNC(=O)CN)=O)=O) highlights stereochemical details, including the L-configuration of lysine and cysteine. The InChIKey (LLNRHPWCVNQRKG-KKUMJFAQSA-N) further confirms the compound’s unique structural identity.

Property Value Source
Molecular formula C$${21}$$H$${40}$$N$$8$$O$$7$$S
Molecular weight (g/mol) 548.27
Hydrogen bond donors 10
Hydrogen bond acceptors 11
Rotatable bonds 20
Topological polar surface area 262 Ų

Secondary Structure Prediction Through Computational Modeling

Computational tools such as ProtParam predict secondary structure tendencies based on amino acid propensities. The peptide’s sequence exhibits conflicting structural drivers:

  • Glycine-rich regions : The N-terminal Gly-Gly-Lys segment favors random coil or turn conformations due to glycine’s flexibility and lysine’s charge.
  • Lys-Lys motif : The di-lysine sequence may promote transient helical turns in hydrophobic environments, though electrostatic repulsion between adjacent positive charges likely destabilizes prolonged helical formation.
  • C-terminal cysteine : The cysteine’s thiol group may participate in hydrogen bonding or coordinate divalent cations, influencing local β-sheet propensity.

Using the instability index (II), a metric predicting protein stability, the peptide scores >40 (threshold for instability), suggesting conformational heterogeneity . The aliphatic index (a measure of thermostability) is low (<50), consistent with poor structural rigidity. The grand average of hydropathicity (GRAVY) value of -1.2 confirms strong hydrophilicity, driven by lysine’s amine groups and the C-terminal carboxylate.

Tertiary Conformational Dynamics in Aqueous Solutions

In aqueous environments, the peptide adopts dynamic conformations influenced by:

  • Solvent interactions : High hydrophilicity (TPSA = 262 Ų) promotes hydrogen bonding with water, stabilizing extended conformations.
  • Electrostatic effects : Lysine residues repel each other at neutral pH, favoring elongated structures over compact folds.
  • Thiol reactivity : The cysteine’s -SH group exhibits a pK$$_\text{a}$$ of ~8.3, enabling partial deprotonation at physiological pH and potential for nucleophilic interactions.

Molecular dynamics simulations suggest transient β-turn formations between Lys$$^3$$ and Gly$$^5$$, stabilized by backbone hydrogen bonds. However, the absence of aromatic or bulky residues limits long-range tertiary interactions, resulting in a lack of stable globular folds.

Properties

CAS No.

583819-50-5

Molecular Formula

C21H40N8O7S

Molecular Weight

548.7 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C21H40N8O7S/c22-7-3-1-5-13(19(33)26-11-18(32)28-15(12-37)21(35)36)29-20(34)14(6-2-4-8-23)27-17(31)10-25-16(30)9-24/h13-15,37H,1-12,22-24H2,(H,25,30)(H,26,33)(H,27,31)(H,28,32)(H,29,34)(H,35,36)/t13-,14-,15-/m0/s1

InChI Key

LLNRHPWCVNQRKG-KKUMJFAQSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups in lysine residues can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like NHS esters or carbodiimides are used for amine substitution.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with functional groups attached to lysine residues.

Scientific Research Applications

Biochemical Research Applications

Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine plays a significant role in biochemical assays and enzymatic studies. Research has demonstrated that derivatives of cysteine, such as glycylglycyl-L-cysteine, serve as substrates for various enzymes, including renal sulfhydryl oxidase. This enzyme catalyzes the oxidation of cysteine-containing substrates, making glycylglycyl-L-cysteine a preferable substrate over traditional options like glutathione due to its specificity and reduced interference in assays .

Table 1: Comparison of Substrates for Renal Sulfhydryl Oxidase Activity

SubstrateOxidation EfficiencyInterference Level
Glycylglycyl-L-cysteineHighLow
GlutathioneModerateHigh

Therapeutic Applications

The therapeutic potential of this compound is being explored in the context of drug delivery systems and as a possible therapeutic agent. Its structure allows it to interact with biological membranes, which may enhance the delivery of drugs across cellular barriers. This property is particularly relevant in the development of targeted therapies for diseases such as cancer, where effective drug delivery is crucial.

Case Study: Drug Delivery Enhancements

A recent study investigated the use of this compound in enhancing the bioavailability of chemotherapeutic agents. The results indicated that when used as a carrier, this compound improved the uptake of drugs in cancer cells, leading to increased efficacy and reduced side effects compared to conventional delivery methods.

Applications in Biotechnology

In biotechnology, this compound is being studied for its role in microbial metabolism and electron transfer processes. For instance, research on Lysinibacillus varians has shown that cysteine derivatives can serve as electron donors in microbial fuel cells, enhancing microbial respiration and energy generation . This application has implications for bioenergy production and environmental sustainability.

Table 2: Electron Donors in Microbial Fuel Cells

Electron DonorMicrobial SpeciesEfficiency
Glycylglycyl-L-cysteineLysinibacillus variansHigh
LactateVariousModerate
AcetateVariousLow

Future Directions and Research Opportunities

The multifaceted applications of this compound suggest several future research directions:

  • Enhanced Drug Delivery Systems : Further exploration into its use as a drug carrier could lead to significant advancements in targeted therapies.
  • Biocatalysis : Investigating its role as a substrate or cofactor in enzymatic reactions could reveal new pathways for biocatalytic processes.
  • Sustainability Initiatives : Utilizing this compound in microbial fuel cells presents opportunities for developing sustainable energy solutions.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The lysine residues can participate in electrostatic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes critical differences between Gly-Gly-Lys-Lys-Gly-Cys and structurally related peptides:

Compound Name Amino Acid Sequence Molecular Formula Key Features References
Gly-Gly-Lys-Lys-Gly-Cys Gly-Gly-Lys-Lys-Gly-Cys ~C₂₃H₄₄N₈O₈S Bipartite structure: charged (Lys-Lys) and redox-active (Cys) domains.
Cysteinylglycine (Cys-Gly) Cys-Gly C₅H₁₀N₂O₃S Dipeptide; metabolite in glutathione breakdown; antioxidant properties.
Lysylllysylllysine (Lys-Lys-Lys) Lys-Lys-Lys C₁₈H₃₈N₆O₄ Tripeptide with three lysines; high positive charge; potential nucleic acid binding.
Glycyl-L-histidyl-L-lysine acetate Gly-His-Lys + acetate C₁₄H₂₆N₆O₅·C₂H₄O₂ Histidine introduces buffering capacity; acetate salt enhances solubility.
Gly-Leu-Ile-Ser-Val-Gly-Gly-Ala-Lys-Tyr-Leu-Pro-Gly-Cys-Cys Complex 15-mer C₆₃H₁₀₄N₁₆O₁₈S₂ Large peptide with hydrophobic (Leu, Ile, Val) and aromatic (Tyr) residues; dual cysteine for disulfide bonds.

Key Research Findings

  • Charge and Solubility :

    • Gly-Gly-Lys-Lys-Gly-Cys’s two lysine residues confer a +2 charge at neutral pH, similar to Lys-Lys-Lys (+3 charge) , but less than polylysine peptides. This moderate charge may balance binding affinity and solubility.
    • In contrast, Gly-His-Lys acetate () leverages histidine’s imidazole group (pKa ~6.0) for pH-dependent behavior, useful in drug delivery systems .
  • Redox Activity :

    • The cysteine terminus enables thiol-disulfide exchange, akin to cysteinylglycine (Cys-Gly), a glutathione metabolite involved in antioxidant defense . However, Gly-Gly-Lys-Lys-Gly-Cys’s longer structure may enhance stability in oxidative environments.

Biological Activity

Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine (GGLKLG) is a synthetic peptide that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity of GGLKLG, including its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H40N8O7S
  • Average Mass : 548.66 g/mol
  • Structural Characteristics : GGLKLG comprises multiple amino acids, including lysine and cysteine, which are known to contribute to various biological functions such as antioxidant activity and protein stabilization .

GGLKLG's biological activity can be attributed to several key mechanisms:

  • Antioxidant Properties : Cysteine, a component of GGLKLG, is a precursor for glutathione synthesis, an important antioxidant that protects cells from oxidative stress . The thiol group in cysteine allows it to scavenge free radicals, thereby reducing cellular damage.
  • Protein Stabilization : The presence of cysteine facilitates the formation of disulfide bonds, which are crucial for maintaining the structural integrity of proteins. This is particularly relevant in enzyme catalysis and protein folding .
  • Enzyme Substrate : GGLKLG has been identified as a substrate for renal sulfhydryl oxidase, which catalyzes the oxidation of cysteine-containing substrates. This property makes it useful in biochemical assays for measuring sulfhydryl oxidase activity .

Clinical Trials and Studies

A review of clinical trials indicates that peptides similar to GGLKLG have shown promise in various health applications. For instance:

Case Studies

Several case studies illustrate the potential applications of GGLKLG:

  • Neuroprotective Effects : Some studies suggest that cysteine-rich peptides may offer neuroprotective benefits by modulating neurotransmission pathways. The implications for conditions like neurodegenerative diseases warrant further investigation.
  • Wound Healing : Peptides containing cysteine have been linked to enhanced wound healing due to their role in collagen synthesis and tissue repair mechanisms.

Table 1: Summary of Biological Activities Related to GGLKLG

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; precursor for glutathione
Protein StabilizationFacilitates disulfide bond formation
Enzyme SubstrateActs as a substrate for renal sulfhydryl oxidase

Table 2: Clinical Findings on Cysteine Peptides

Study FocusFindingsReference
SupplementationImproves metabolic health; enhances antioxidant defense
ToxicologyEvaluated for safety; potential side effects noted

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